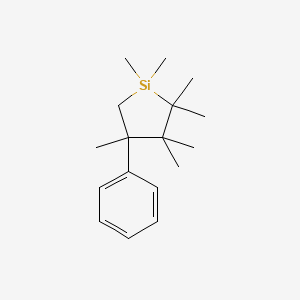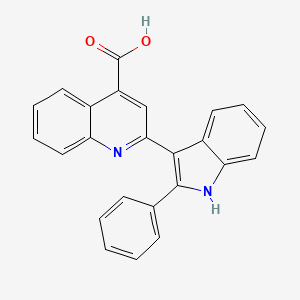
N-Dodecyl-N,2,2-triethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N,2,2-triethylbutanamide is an organic compound with the molecular formula C20H41NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,2,2-triethylbutanamide typically involves the reaction of dodecylamine with 2,2-triethylbutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N,2,2-triethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can participate in substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like chlorosulfonic acid.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-Dodecyl-N,2,2-triethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N,2,2-triethylbutanamide primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-N,N-dimethylamine: Another surfactant with similar properties but different molecular structure.
N-Dodecyl-N,N-diethylamine: Similar surfactant with different alkyl groups attached to the nitrogen atom.
N-Dodecyl-N-methyl-N-ethylamine: A surfactant with a mixed alkyl group structure.
Uniqueness
N-Dodecyl-N,2,2-triethylbutanamide is unique due to its specific combination of dodecyl and triethylbutanamide groups, which confer distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly valuable in applications requiring efficient solubilization of hydrophobic compounds.
Propiedades
Número CAS |
88132-01-8 |
|---|---|
Fórmula molecular |
C22H45NO |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
N-dodecyl-N,2,2-triethylbutanamide |
InChI |
InChI=1S/C22H45NO/c1-6-11-12-13-14-15-16-17-18-19-20-23(10-5)21(24)22(7-2,8-3)9-4/h6-20H2,1-5H3 |
Clave InChI |
MSNHNIJDXLWLOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CC)C(=O)C(CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


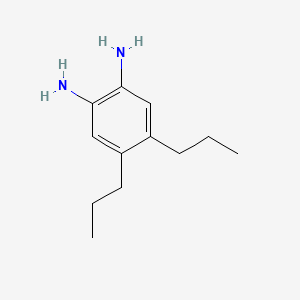

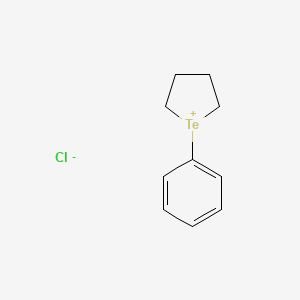

![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)


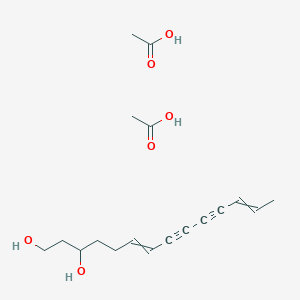
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
